Uterine Contractile Potency vs. PGF1α
In a direct head-to-head comparison, 11-deoxy PGF1α induced rat uterine contractions at a dose that was 0.3 times that of PGF1α, indicating that 11-deoxy PGF1α is approximately 3.3-fold more potent in this specific in vivo assay . This quantifiable difference is critical for researchers studying prostaglandin-mediated uterine contractility, as it demonstrates that the C-11 deoxy modification significantly enhances agonist activity at the uterine FP receptor relative to the parent compound.
3.3-fold higher potency
| Evidence Dimension | Relative potency in inducing rat uterine contractions |
|---|---|
| Target Compound Data | Relative dose: 0.3x |
| Comparator Or Baseline | PGF1α (Relative dose: 1.0x) |
| Quantified Difference | 3.3-fold higher potency for 11-deoxy PGF1α |
| Conditions | In vivo rat uterine contraction assay |
Why This Matters
This 3.3-fold increase in potency is a clear, quantitative differentiator, enabling researchers to select 11-deoxy PGF1α as a more sensitive tool for probing uterine FP receptor function compared to PGF1α.
